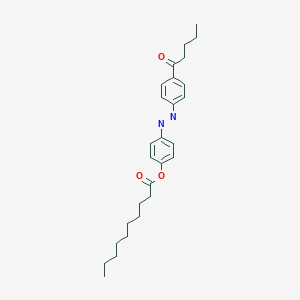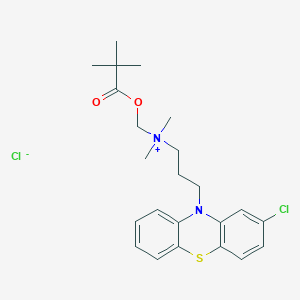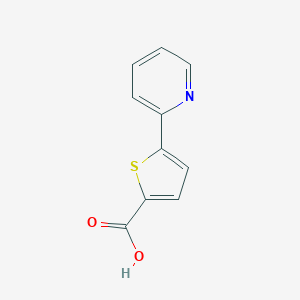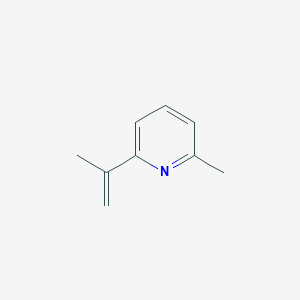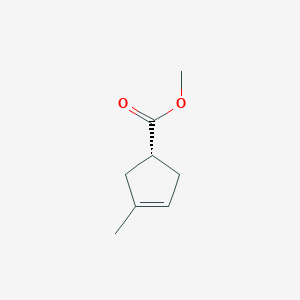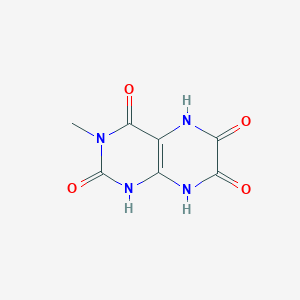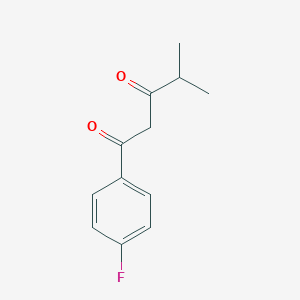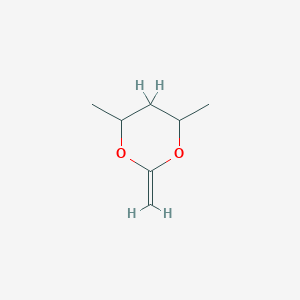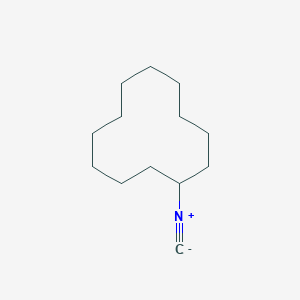
Isocyanocyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocyanocyclododecane, also known as ICD, is a cyclic aliphatic isocyanate that has gained significant attention in the scientific community due to its unique properties and potential applications. ICD is a versatile compound that can be used in various fields, including materials science, catalysis, and biomedical research.
Scientific Research Applications
Isocyanocyclododecane has various scientific research applications, including its use as a crosslinking agent in the synthesis of polymers, as a catalyst in organic reactions, and as a reagent in the preparation of functionalized materials. In the biomedical field, Isocyanocyclododecane has been shown to have potential as a drug delivery agent due to its ability to form stable complexes with drugs and its biocompatibility.
Mechanism of Action
Isocyanocyclododecane reacts with various nucleophiles, including amines, alcohols, and thiols, to form stable adducts. The reaction between Isocyanocyclododecane and nucleophiles is fast and irreversible, and the resulting adducts are stable under a wide range of conditions. The mechanism of action of Isocyanocyclododecane is based on its ability to form stable adducts with biomolecules, which can modulate their activity and function.
Biochemical and Physiological Effects
Isocyanocyclododecane has been shown to have minimal toxicity in vitro and in vivo. In vitro studies have shown that Isocyanocyclododecane does not cause significant cytotoxicity or genotoxicity in mammalian cells. In vivo studies have shown that Isocyanocyclododecane does not cause significant acute toxicity or histopathological changes in various organs.
Advantages and Limitations for Lab Experiments
Isocyanocyclododecane has several advantages as a reagent in lab experiments, including its high reactivity, ability to form stable adducts, and biocompatibility. However, it also has some limitations, including its sensitivity to moisture and its potential to form unwanted side products.
Future Directions
There are several future directions for research on Isocyanocyclododecane, including its use as a drug delivery agent, its potential as a crosslinking agent in the synthesis of biomaterials, and its use as a catalyst in organic reactions. Additionally, further studies are needed to investigate the long-term effects of Isocyanocyclododecane exposure on human health and the environment.
Conclusion
Isocyanocyclododecane is a versatile compound that has potential applications in various fields, including materials science, catalysis, and biomedical research. Its ability to form stable adducts with biomolecules makes it a promising candidate for drug delivery and other biomedical applications. Further research is needed to fully understand the potential of Isocyanocyclododecane and to explore its future directions.
Synthesis Methods
Isocyanocyclododecane can be synthesized through a two-step process involving the reaction of cyclododecanone with phosgene followed by the reaction of the resulting intermediate with ammonia. The resulting product is a white solid with a melting point of 70-73°C and a boiling point of 290-300°C.
properties
CAS RN |
121282-62-0 |
|---|---|
Product Name |
Isocyanocyclododecane |
Molecular Formula |
C13H23N |
Molecular Weight |
193.33 g/mol |
IUPAC Name |
isocyanocyclododecane |
InChI |
InChI=1S/C13H23N/c1-14-13-11-9-7-5-3-2-4-6-8-10-12-13/h13H,2-12H2 |
InChI Key |
YONLKDOTMXIUIN-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]C1CCCCCCCCCCC1 |
Canonical SMILES |
[C-]#[N+]C1CCCCCCCCCCC1 |
synonyms |
Cyclododecane, isocyano- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



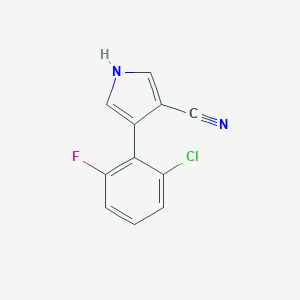
![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)
